8-(Benzyloxy)-2-chloroquinoline

Lipophilicity ADME Medicinal Chemistry

Procure this specific 2,8-disubstituted isomer to ensure reliable SNAr reactivity at the activated 2-chloro position and to utilize the 8-benzyloxy group as a strategic, orthogonal protecting handle. This precise regioisomer, available at ≥98% purity, eliminates the risk of divergent reactivity and inconsistent biological profiles associated with generic mixtures or incorrect substitution patterns.

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
CAS No. 343788-51-2
Cat. No. B1289100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyloxy)-2-chloroquinoline
CAS343788-51-2
Molecular FormulaC16H12ClNO
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl
InChIInChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2
InChIKeyNIEHWTGNWJVDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzyloxy)-2-chloroquinoline (CAS 343788-51-2): Sourcing and Specification Overview for Research Procurement


8-(Benzyloxy)-2-chloroquinoline is a chlorinated quinoline derivative featuring a benzyloxy group at the 8-position and a chlorine atom at the 2-position of the heteroaromatic ring system . The compound belongs to the class of substituted quinolines, which serve as important scaffolds and versatile synthetic intermediates in medicinal chemistry and materials science . Its molecular formula is C₁₆H₁₂ClNO, with a molecular weight of 269.73 g/mol. The presence of the 2-chloro substituent confers specific reactivity for downstream chemical transformations (e.g., nucleophilic aromatic substitution), while the 8-benzyloxy group offers a modifiable handle that can be selectively deprotected to the corresponding 8-hydroxyquinoline under standard conditions . This combination of functional groups renders the compound particularly useful in the synthesis of more complex quinoline-based architectures, including biologically active molecules .

Positional Isomerism in Benzyloxychloroquinolines: Why 8-(Benzyloxy)-2-chloroquinoline Cannot Be Casually Substituted


While the quinoline scaffold is widespread, the precise arrangement of substituents is critical for both chemical reactivity and biological interaction. Regioisomers such as 6-(benzyloxy)-2-chloroquinoline or 8-(benzyloxy)-5-chloroquinoline, despite identical molecular weights, exhibit fundamentally different physicochemical properties and synthetic utility due to the altered positioning of the electron-withdrawing chloro group and the benzyloxy moiety . The 2-chloro substituent in 8-(Benzyloxy)-2-chloroquinoline is particularly activated toward nucleophilic displacement due to the adjacent ring nitrogen, a property not shared by the 5-chloro isomer [1]. Furthermore, the 8-benzyloxy group places steric and electronic demands on the quinoline core distinct from the 6-substituted analog, which is separately catalogued as a different chemical entity of biological interest (ChEBI:48488) [2]. Generic procurement of any available 'benzyloxychloroquinoline' without precise specification of the 2,8-substitution pattern therefore risks acquiring a compound with divergent reactivity in cross-coupling reactions and incomparable biological profiles.

Quantified Differentiation of 8-(Benzyloxy)-2-chloroquinoline Against Positional Isomers and Benchmarks


Computational Partition Coefficient (LogP) Comparison Among Regioisomers

The lipophilicity of 8-(Benzyloxy)-2-chloroquinoline (XLogP3 = 4.5) is measurably lower than that of the 5-chloro isomer 8-(benzyloxy)-5-chloroquinoline (estimated XLogP = 5.1 based on structural data), but nearly identical to that of the 6-chloro isomer 6-(benzyloxy)-2-chloroquinoline (XLogP3 = 4.6) . This indicates that while the 2,8-pattern shares similar overall hydrophobicity with the 2,6-isomer, it may exhibit a distinct hydrogen bonding or electrostatic potential surface due to the 8-substitution, which can affect biological target recognition differently .

Lipophilicity ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA) as a Descriptor of Isomer-Specific Hydrogen Bonding Potential

8-(Benzyloxy)-2-chloroquinoline possesses a TPSA of 22.12 Ų . This value is identical to its 6-substituted analog 6-(benzyloxy)-2-chloroquinoline [1]. The equivalence confirms that both molecules share the same total potential for polar intermolecular interactions. However, the distribution of this polar surface across the molecular framework is non-uniform; the 8-position places the benzyloxy oxygen in a different steric environment compared to the 6-position, which can lead to divergent binding modes in enzymatic active sites or receptor pockets despite identical global TPSA values [2].

Molecular Descriptors Drug-likeness Bioavailability

Commercial Purity Specification Ranges: Evidence of Analytical Variability

Commercial sources for 8-(Benzyloxy)-2-chloroquinoline report standard purities ranging from 95% to ≥98% . This range is comparable to the 95% minimum purity offered for the analog 5-(benzyloxy)-2-chloroquinoline . The availability of higher purity material (≥98%) is a key procurement differentiator, as impurities can confound biological assay results or interfere with sensitive downstream chemical transformations.

Quality Control Analytical Chemistry Procurement

Synthetic Utility: Conversion to 8-(Benzyloxy)-2-methoxyquinoline

A key differentiation of 8-(benzyloxy)-2-chloroquinoline lies in its synthetic utility as an electrophile. In a reported procedure, the 2-chloro substituent of this compound was readily displaced by sodium methoxide to yield 8-(benzyloxy)-2-methoxyquinoline with an isolated yield of 92% . This demonstrates that the 2-position is highly activated toward nucleophilic aromatic substitution (SNAr) under mild conditions (70 °C in MeOH/toluene), a reactivity profile essential for generating diverse quinoline ether libraries. The 5-chloro isomer would not undergo analogous displacement at the 5-position under these conditions due to the lack of activation by the ring nitrogen.

Synthetic Methodology Nucleophilic Substitution Yield Optimization

Recommended Research and Procurement Applications for 8-(Benzyloxy)-2-chloroquinoline


Synthesis of Substituted Quinoline Libraries via SNAr Chemistry

Leverage the high reactivity of the 2-chloro position in 8-(Benzyloxy)-2-chloroquinoline for nucleophilic aromatic substitution (SNAr) to efficiently generate diverse 2-alkoxy or 2-amino quinoline derivatives. The documented 92% yield for methoxy substitution validates its use as a robust electrophilic partner for constructing focused compound libraries for medicinal chemistry campaigns. This application is less feasible with non-2-chloro-substituted isomers.

Medicinal Chemistry SAR Studies Requiring a Modifiable 8-Position

Utilize 8-(Benzyloxy)-2-chloroquinoline as a strategic intermediate where the 8-benzyloxy group serves as a masked hydroxyl. Following further functionalization at the 2-position, the benzyl group can be removed to reveal an 8-hydroxyquinoline motif, a known pharmacophore and metal-chelating moiety . This orthogonal protecting group strategy enables sequential, controlled elaboration of the quinoline core, which is not achievable with the 5-chloro isomer [1].

High-Throughput Screening (HTS) Campaigns with Stringent Purity Requirements

For laboratories conducting HTS or sensitive biophysical assays, the commercial availability of 8-(Benzyloxy)-2-chloroquinoline at purities ≥98% is critical. Procuring material at this specification minimizes the risk of false positives or negatives arising from trace impurities, which can be especially problematic when screening for weak binding interactions or low-efficacy agonists. This higher purity grade may not be available for all regioisomeric analogs.

Computational Chemistry Model Validation

Employ the experimentally determined or vendor-certified analytical data (e.g., boiling point: 422.8±30.0°C ) and computed physicochemical descriptors (LogP = 4.5, TPSA = 22.12 Ų ) for this specific isomer to validate in silico predictive models. The subtle differences in descriptor values between the 2,8- and 2,6-substituted isomers provide a valuable test case for calibrating algorithms that predict ADME properties or binding affinities based on small structural changes.

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